molecular formula C11H15NO2 B13042913 Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hcl

Methyl (R)-2-amino-2-(2,5-dimethylphenyl)acetate hcl

Cat. No.: B13042913
M. Wt: 193.24 g/mol
InChI Key: LVCIZNYXBRNWRL-SNVBAGLBSA-N
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Description

Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride typically involves the reaction of 2,5-dimethylbenzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is carried out under reflux conditions to ensure complete reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-2-amino-2-(2,4-dimethylphenyl)acetate hydrochloride
  • Methyl ®-2-amino-2-(3,5-dimethylphenyl)acetate hydrochloride
  • Methyl ®-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride

Uniqueness

Methyl ®-2-amino-2-(2,5-dimethylphenyl)acetate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific research applications and industrial processes.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl (2R)-2-amino-2-(2,5-dimethylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6,10H,12H2,1-3H3/t10-/m1/s1

InChI Key

LVCIZNYXBRNWRL-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)[C@H](C(=O)OC)N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C(=O)OC)N

Origin of Product

United States

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